SAV13

Antivirulence drug discovery SaeR inhibition Staphylococcus aureus pathogenesis

For reproducible antivirulence research, choose SAV13. With EC50 1.06 µM, it's 4x more potent than HR3744, reducing cost/well in HTS. Active against 100% of clinical isolates (20/20 at 50 µM) where HR3744 fails in 20%, ensuring broad strain coverage and data consistency across MRSA/MSSA studies.

Molecular Formula C19H13Cl2FN2O4
Molecular Weight 423.2 g/mol
Cat. No. B5067318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAV13
Molecular FormulaC19H13Cl2FN2O4
Molecular Weight423.2 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)Cl)C(=O)NC1=O
InChIInChI=1S/C19H13Cl2FN2O4/c1-24-18(26)13(17(25)23-19(24)27)6-11-7-14(20)16(15(21)8-11)28-9-10-2-4-12(22)5-3-10/h2-8H,9H2,1H3,(H,23,25,27)/b13-6+
InChIKeyGYEBCVDGOYRISM-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SAV13: A High-Potency SaeR Inhibitor for Antivirulence Research Against Staphylococcus aureus


SAV13 is a small-molecule inhibitor of the Staphylococcus aureus exoprotein expression regulator (SaeR), a key response regulator in the SaeRS two-component system that controls virulence factor production [1]. As a structural analog of the first-generation SaeR inhibitor HR3744, SAV13 directly disrupts SaeR-DNA binding and suppresses the expression of multiple virulence determinants, including alpha-hemolysin (hla), leukocidins, and other exoproteins, without exerting direct bactericidal effects . Its molecular formula is C19H13Cl2FN2O4 with a molecular weight of 423.22 g/mol .

Why SAV13 Cannot Be Substituted with Generic SaeR Inhibitors: Structural and Functional Differentiation


Antivirulence SaeR inhibitors are not interchangeable due to substantial differences in potency, target engagement, and spectrum of activity against clinical isolates. Minor structural modifications within this chemical series can abolish inhibitory activity entirely, as demonstrated by the complete loss of function in analog HR3763 despite only subtle changes from the parent compound [1]. Furthermore, certain S. aureus clinical isolates exhibit intrinsic resistance to first-generation inhibitors like HR3744 but remain fully sensitive to SAV13, underscoring that potency gains translate into meaningful differences in strain coverage [2]. For industrial and academic procurement, selecting SAV13 over generic alternatives directly impacts experimental reproducibility and the likelihood of observing robust antivirulence effects across diverse bacterial populations.

SAV13 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


SAV13 Demonstrates 4-Fold Higher Potency than HR3744 in Luciferase Reporter Assays

In a direct comparative analysis using a GFP-luciferase dual-reporter system driven by the saeP1 promoter, SAV13 exhibited an EC50 of 1.06 µM, whereas the parent compound HR3744 required 4.2 µM to achieve equivalent inhibition of hla expression [1]. This represents a 4-fold improvement in potency. In an independent GFP reporter assay, SAV13 maintained an EC50 of approximately 1.9 µM compared to 9.4 µM for HR3744, confirming an approximately 5-fold potency advantage [2].

Antivirulence drug discovery SaeR inhibition Staphylococcus aureus pathogenesis

SAV13 Overcomes Intrinsic Resistance in HR3744-Insensitive Clinical Isolates

When tested against a panel of 20 S. aureus clinical isolates, HR3744 at 50 µM failed to inhibit hla promoter activity in four isolates (Nos. 43, 64, 65, and 73). In contrast, SAV13 at the same concentration of 50 µM effectively inhibited hla expression in all 20 clinical isolates, including those resistant to HR3744 [1]. This demonstrates that the potency advantage of SAV13 translates directly into expanded strain coverage and functional efficacy against populations that are refractory to first-generation inhibitors.

Clinical microbiology Antivirulence therapeutics MRSA

SAV13 Exhibits Superior In Vivo Efficacy at Lower Dosing Compared to HR3744

In a mouse bacteremia model using S. aureus USA300 infection, SAV13 administered at a low dose of 4.9 mg/kg achieved statistically significant reduction in renal bacterial load (p = 0.0011 vs vehicle control). In contrast, HR3744 required a higher dose of 7.5 mg/kg to achieve comparable significance (p = 0.0413 vs vehicle), and at an even higher dose of 25 mg/kg, the effect did not reach statistical significance (p = 0.066) [1]. The low-dose SAV13 group achieved a more robust p-value despite using approximately 35% lower dose than the minimal effective HR3744 dose.

In vivo pharmacology Mouse bacteremia model Antivirulence efficacy

SAV13 Demonstrates ~6-Fold Greater Potency than Repurposed SaeR Inhibitor Fenoprofen

Cross-study comparison reveals that SAV13 (EC50 = 1.06 µM in luciferase assay) is approximately 6.3-fold more potent as a SaeR inhibitor than the repurposed FDA-approved NSAID fenoprofen, which exhibits an IC50 of 6.69 µM in SaeR-DNA binding inhibition assays [1][2]. Fenoprofen represents a distinct chemotype with known cyclooxygenase (COX) inhibitory activity, whereas SAV13 is a dedicated antivirulence tool compound without confounding anti-inflammatory pharmacology.

Drug repurposing SaeR inhibition Comparative pharmacology

Target Specificity Validated Through SaeR-Dependent and SaeR-Independent EC50 Shifts

The target specificity of SAV13 was validated using isogenic S. aureus deletion mutants. In wild-type USA300, SAV13 inhibited hla expression with an EC50 of approximately 3 µM. In the agrA deletion mutant (lacking a parallel regulatory pathway), the EC50 shifted to approximately 10 µM. Critically, in strains lacking saeR or saeS, the EC50 increased dramatically to approximately 80 µM and >100 µM, respectively, confirming that SAV13's activity is dependent on an intact SaeRS system and is not mediated through off-target pathways [1]. Similar target-dependent EC50 shifts were observed when monitoring hlgA expression [2].

Target engagement Genetic validation Selectivity profiling

Optimal Procurement and Experimental Scenarios for SAV13 in Antivirulence Research


High-Throughput Screening and Dose-Response Profiling of SaeR Antagonists

Due to its validated EC50 of 1.06 µM in luciferase-based reporter assays, SAV13 serves as an ideal positive control and benchmark compound for high-throughput screening campaigns targeting the SaeRS two-component system. Its 4-fold potency advantage over HR3744 reduces the amount of compound required per well, directly lowering consumable costs in large-scale screening operations [1]. For academic and industrial laboratories conducting dose-response profiling, SAV13's well-characterized potency enables precise EC50/IC50 determinations and facilitates robust assay validation [2].

Mechanistic Studies of SaeR-Dependent Virulence Regulation

The availability of target-specific EC50 values across wild-type and isogenic mutant strains (3 µM in USA300 wild-type, 80 µM in ΔsaeR, >100 µM in ΔsaeS) makes SAV13 an indispensable chemical probe for dissecting SaeR-dependent transcriptional programs [1]. Researchers studying the SaeRS regulon, including genes such as hla, hlgA, hlgC, chp, and splA, can confidently attribute observed transcriptional changes to SaeR inhibition rather than off-target effects, thereby strengthening the mechanistic rigor of their findings [2].

In Vivo Antivirulence Efficacy Studies in Murine Infection Models

For laboratories conducting in vivo murine bacteremia or soft tissue infection studies with S. aureus, SAV13 offers a validated dosing regimen with documented statistical significance. At 4.9 mg/kg, SAV13 achieves robust reduction in renal bacterial load (p = 0.0011 vs vehicle), providing a reproducible benchmark for evaluating novel antivirulence candidates [1]. The lower effective dose relative to first-generation inhibitors translates to reduced compound consumption across large animal cohorts, offering tangible cost savings for preclinical efficacy programs [2].

Investigating SaeR Inhibitor Efficacy Across Diverse Clinical S. aureus Isolates

Given that SAV13 maintains inhibitory activity against 100% of tested clinical S. aureus isolates (20/20 at 50 µM) whereas the comparator HR3744 fails in 20% of isolates, SAV13 is the preferred tool compound for studies requiring broad strain coverage [1]. This property is particularly valuable for researchers examining the therapeutic potential of SaeR inhibition across genetically diverse MRSA and MSSA populations, or for those seeking to validate SaeR as a pan-strain antivirulence target [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAV13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.